ethyl 3-[1-(3-cyanoquinolin-4-yl)piperidine-4-amido]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-[1-(3-cyanoquinolin-4-yl)piperidine-4-amido]benzoate is a complex organic compound that features a quinoline moiety, a piperidine ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[1-(3-cyanoquinolin-4-yl)piperidine-4-amido]benzoate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Piperidine Ring: The piperidine ring is often introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the quinoline intermediate.
Formation of the Amido Linkage: The amido linkage is formed by reacting the piperidine-quinoline intermediate with an appropriate benzoic acid derivative under amide coupling conditions.
Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[1-(3-cyanoquinolin-4-yl)piperidine-4-amido]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the cyano group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Ethyl 3-[1-(3-cyanoquinolin-4-yl)piperidine-4-amido]benzoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biological Studies: The compound is used in studies involving receptor binding and enzyme inhibition.
Chemical Biology: It serves as a probe to study biological pathways and molecular interactions.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a precursor for other bioactive molecules.
Mechanism of Action
The mechanism of action of ethyl 3-[1-(3-cyanoquinolin-4-yl)piperidine-4-amido]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety is known to interact with DNA and proteins, potentially inhibiting their function. The piperidine ring may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine, which also contain the quinoline moiety.
Piperidine Derivatives: Compounds such as piperidine-4-carboxamide and piperidine-4-carboxylate.
Uniqueness
Ethyl 3-[1-(3-cyanoquinolin-4-yl)piperidine-4-amido]benzoate is unique due to its combination of the quinoline and piperidine moieties, which confer distinct biological activities and chemical properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.
Biological Activity
Ethyl 3-[1-(3-cyanoquinolin-4-yl)piperidine-4-amido]benzoate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Compound Overview
Chemical Structure and Properties
- IUPAC Name: Ethyl 3-[[1-(3-cyanoquinolin-4-yl)piperidine-4-carbonyl]amino]benzoate
- Molecular Formula: C25H24N4O3
- CAS Number: 1206987-93-0
- Molecular Weight: 428.5 g/mol
The compound features a quinoline moiety, a piperidine ring, and a benzoate ester, which contribute to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition: The quinoline structure is known to interact with enzymes, potentially inhibiting their function.
- Receptor Binding: The piperidine component may enhance binding affinity to specific receptors, influencing cellular signaling pathways.
- DNA Interaction: Quinoline derivatives often exhibit the ability to intercalate into DNA, which can lead to antitumor effects.
Biological Activity
Research has demonstrated several biological activities associated with this compound:
Antitumor Activity
Studies indicate that derivatives of quinoline and piperidine possess significant antitumor properties. This compound has been evaluated for its efficacy against various cancer cell lines. The mechanism involves apoptosis induction and cell cycle arrest.
Antimicrobial Properties
The compound has shown promising antibacterial and antifungal activities. It is particularly effective against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) indicating strong bacteriostatic effects.
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 0.06 |
Escherichia coli | >1000 |
Candida albicans | 0.5 |
Cytotoxicity Studies
Cytotoxicity assays on non-cancerous cell lines (e.g., HaCaT cells) reveal that the compound exhibits selective toxicity towards cancer cells while sparing normal cells. The selectivity index (SI) calculated from IC50 values supports its potential as a therapeutic agent.
Case Studies and Research Findings
-
Antitumor Efficacy Study:
A study published in PubMed evaluated the antitumor activity of various quinoline derivatives, including this compound, demonstrating significant inhibition of tumor growth in vitro and in vivo models . -
Antimicrobial Evaluation:
Research highlighted the synthesis of related compounds showing antimicrobial activity against resistant strains of bacteria and fungi, suggesting a broader application for this class of compounds . -
Mechanistic Insights:
Investigations into the mechanism of action revealed that the compound induces apoptosis in cancer cells through mitochondrial pathways, further supporting its development as an anticancer agent .
Properties
IUPAC Name |
ethyl 3-[[1-(3-cyanoquinolin-4-yl)piperidine-4-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3/c1-2-32-25(31)18-6-5-7-20(14-18)28-24(30)17-10-12-29(13-11-17)23-19(15-26)16-27-22-9-4-3-8-21(22)23/h3-9,14,16-17H,2,10-13H2,1H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPJPFJDIBJIFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C2CCN(CC2)C3=C(C=NC4=CC=CC=C43)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.